![molecular formula C16H17FN6O B2357591 N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine CAS No. 896009-13-5](/img/structure/B2357591.png)
N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antifungal Properties
The synthesis of heteropolycyclic nitrogen systems bearing fluorine-substituted pyrazolo[3,4-d]pyrimidine has been explored. These compounds were evaluated as antifungal probes at various concentrations . Their potential as antifungal agents could be further investigated, especially considering the wide spectrum of biological activities exhibited by pyrazolopyrimidine derivatives.
Antimicrobial and Antibacterial Effects
Pyrazolopyrimidine derivatives have demonstrated antimicrobial and antibacterial properties . Researchers could explore the specific mechanisms of action and assess their efficacy against various pathogens. These compounds might offer novel therapeutic options in the fight against infectious diseases.
Antitumor and Anticancer Activities
The introduction of fluorine atoms to pyrazolopyrimidine compounds can enhance their pharmacological properties . Investigating the antitumor and anticancer effects of this compound could provide valuable insights. Researchers may explore its impact on cell viability, apoptosis, and tumor growth inhibition.
Enzymatic Effects
Functionalized fluorinated pyrazolopyrimidine derivatives have shown enzymatic effects on cellobiase activity produced by certain fungi . Further studies could elucidate the specific enzymatic pathways affected and explore potential applications in enzyme modulation.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis .
Mode of Action
Compounds with similar structures have been found to inhibit their targets by binding to the active site, preventing the target from performing its function . This interaction can lead to changes in the cell, such as cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cells .
Pharmacokinetics
Similar compounds have been found to have good bioavailability . The compound’s ability to inhibit interleukin 6 secretion in BEAS-2B cells was better than a compound developed by Amgen , suggesting it may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to inhibit the growth of various cell lines . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cells .
properties
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O/c1-22-14-13(10-18-22)15(23-6-8-24-9-7-23)21-16(20-14)19-12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLGXAOBLQKYCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]thiazol-2-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2357509.png)
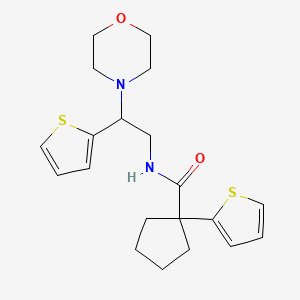
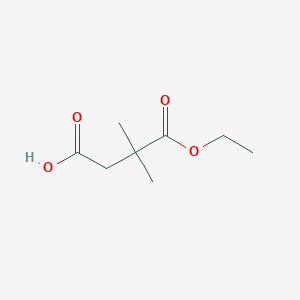
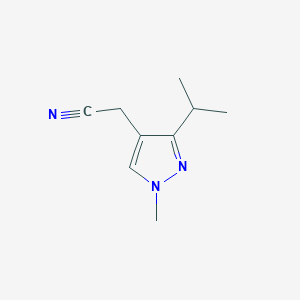
![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2357513.png)

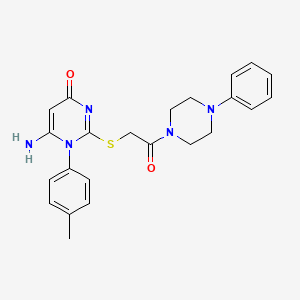
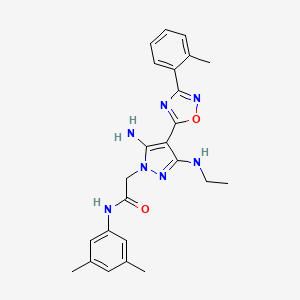

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2357522.png)
![N-(benzo[d]thiazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2357524.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2357529.png)